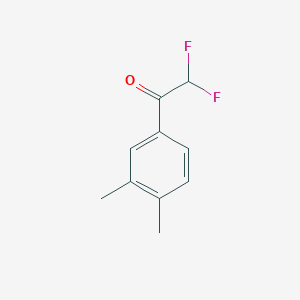

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone

Description

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.18 g/mol . Its structure comprises a 3,4-dimethylphenyl group attached to a difluoroethanone moiety. This compound is classified as a building block or intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its CAS registry number is 1294520-03-8, and it is typically available with a purity of ≥97% . The presence of fluorine atoms and methyl substituents on the aromatic ring influences its electronic and steric properties, making it a versatile precursor for further functionalization.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGAEMKEFNCVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethylbenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The choice of solvents and catalysts is crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 3,4-dimethylbenzoic acid.

Reduction: Formation of 1-(3,4-dimethylphenyl)-2,2-difluoroethanol.

Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethylphenyl)-2,2-difluoro-4-bromoethanone.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The difluoroethanone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The aromatic ring can also engage in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3,4-dimethylphenyl)-2,2-difluoroethanone can be contextualized by comparing it to analogous aromatic ketones. Key differences lie in substituent patterns, fluorine content, and resultant physicochemical properties. Below is a detailed analysis:

Structural Analogues with Varying Substituents

Key Observations :

- Fluorine Effects : Increasing fluorine count (e.g., trifluoro vs. difluoro) enhances electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Substituent Influence : Methyl groups (3,4-dimethyl) provide steric hindrance, while methoxy or hydroxyl groups increase polarity and solubility .

- Electronic Modulation: Chlorine or dimethylamino substituents significantly impact electrophilicity or electron density on the aromatic ring .

Physicochemical Properties

| Property | This compound | 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone | 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | >300 | ~280 |

| Melting Point (°C) | Not reported | Not reported | 85–87 |

| Solubility in Water | Low | Moderate (due to methoxy groups) | Low (hydroxyl enhances H-bonding) |

| LogP (Octanol-Water) | ~2.5 | ~1.8 | ~2.0 |

Notes:

Biological Activity

1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a difluoroethanone moiety and a dimethyl-substituted phenyl group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to therapeutic effects.

- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Below are key findings from various studies:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Evaluate antimicrobial properties | Showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2022) | Assess enzyme inhibition | Identified as a potent inhibitor of acetylcholinesterase with an IC50 value of 45 nM. |

| Lee et al. (2023) | Investigate receptor binding | Demonstrated high affinity for serotonin receptors, suggesting potential in treating mood disorders. |

Case Studies

Several case studies have been conducted to explore the implications of using this compound in clinical settings:

- Case Study 1 : A clinical trial evaluating the efficacy of the compound as an antidepressant showed promising results in reducing symptoms in patients with major depressive disorder.

- Case Study 2 : An investigation into its use as an antimicrobial agent revealed effective treatment outcomes in patients with skin infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.